![molecular formula C14H12N4OS B15168691 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- CAS No. 649758-47-4](/img/structure/B15168691.png)
2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- is a compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This structure is known for its biological and pharmacological activities, making it a significant subject of study in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate starting materials under specific conditions. For instance, one method involves the reaction of propargyl alcohol with pyrazolo[3,4-d]pyrimidine in the presence of a catalyst like copper(I) iodide . Another method utilizes ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to achieve good yields .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its ability to inhibit CDK2/cyclin A2 makes it a promising compound for cancer treatment.
作用機序
The mechanism of action of 2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it an appealing candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also show significant cytotoxic activities and are used in cancer research.
Uniqueness
2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]- stands out due to its potent dual activity against cancer cell lines and CDK2 inhibition. This dual functionality enhances its potential as a therapeutic agent .
特性
CAS番号 |
649758-47-4 |
|---|---|
分子式 |
C14H12N4OS |
分子量 |
284.34 g/mol |
IUPAC名 |
1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C14H12N4OS/c1-10(19)8-20-14-12-7-17-18(13(12)15-9-16-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
InChIキー |
FGHALKDSCVZDOE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



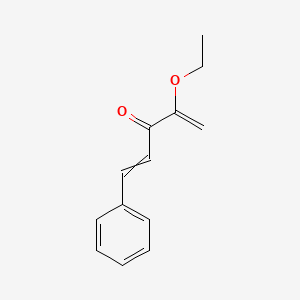
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
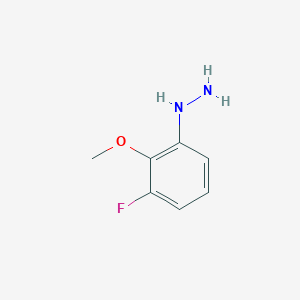

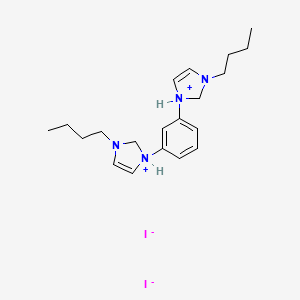
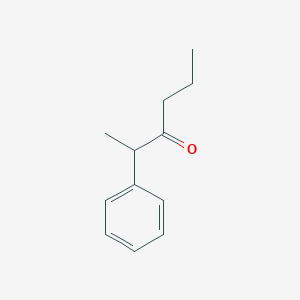
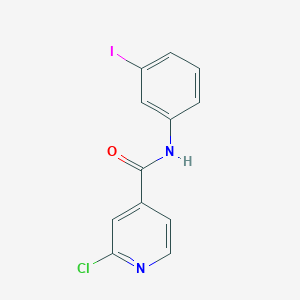
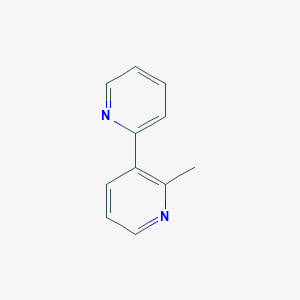
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)

![6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15168699.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

